tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate
Description
This compound is a highly sulfonated azo dye characterized by multiple naphthalene rings interconnected via diazenyl (-N=N-) and hydrazinyl (-NH-N=) linkages. The tetrasodium salt form enhances its water solubility, making it suitable for industrial applications, particularly in textile dyeing (C.I. Direct Blue 71) . Its structure includes four sulfonate groups (-SO₃⁻) and an amino substituent (-NH₂), which contribute to its stability in aqueous environments and affinity for cellulose fibers. The extended conjugated system across naphthalene and azo groups enables strong light absorption in the visible spectrum, yielding intense coloration .
Properties
Molecular Formula |
C40H23N7Na4O13S4 |
|---|---|
Molecular Weight |
1029.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,46H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b43-42?,45-44?,47-39-;;;; |
InChI Key |
OAYAFVUUUYMNOP-PLUAUMMZSA-J |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)N/N=C\7/C(=CC8=C(C7=O)C=CC(=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)NN=C7C(=CC8=C(C7=O)C=CC(=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate (commonly referred to as a complex azo dye) is a synthetic compound widely used in various industrial applications, particularly in textile dyeing. Its biological activity has garnered attention due to potential health and environmental implications. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and overall impact on human health and the environment.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 954.22 g/mol. The structure features multiple sulfonate groups and azo linkages, which are characteristic of many synthetic dyes. These structural elements contribute to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C40H23N7Na4O13S4 |
| Molecular Weight | 954.22 g/mol |
| Solubility | Water-soluble |
| pH | Neutral (approx. 7) |
Toxicity Studies
Research indicates that this compound exhibits moderate toxicity in certain animal models. A guinea pig maximization test indicated that the compound acts as a moderate skin sensitizer, suggesting potential allergic reactions upon dermal exposure .
An oral toxicity study conducted over 28 days revealed significant changes in kidney function at high doses (1000 mg/kg/day), including renal tubular vacuolation and alterations in biochemical parameters indicative of organ stress . While these findings indicate some level of organ toxicity, they were reversible after a treatment-free period.
Mutagenicity Assessments
The mutagenic potential of this compound has been evaluated through various assays. In a Salmonella typhimurium reverse mutation assay, it was found not to be mutagenic in several strains tested, both with and without metabolic activation . This suggests that the compound does not pose a significant risk of inducing genetic mutations under the conditions studied.
Environmental Impact
The environmental fate of azo dyes, including this compound, raises concerns due to their potential to degrade into harmful metabolites. Studies have shown that azo dyes can be biotransformed into aromatic amines by microbial action, which are known carcinogens . The persistence of such compounds in wastewater can lead to long-term ecological effects.
Case Study 1: Textile Industry Impact
In a comprehensive review of synthetic dyes used in textiles, it was noted that azo dyes like this compound are prevalent due to their vibrant colors and stability . However, the release of these dyes into water bodies poses significant risks to aquatic life and can lead to bioaccumulation of toxic metabolites.
Case Study 2: Regulatory Perspectives
Regulatory assessments have highlighted the need for stringent controls on azo dyes due to their potential health risks. In the European Union, many azo dyes are banned for use in textiles intended for clothing due to their ability to release carcinogenic aromatic amines upon degradation . This regulatory framework aims to mitigate risks associated with prolonged human exposure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of poly-sulfonated azo dyes. Below is a comparative analysis with analogous compounds based on structural motifs, functional groups, and applications:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Sulfonation Density : The target compound has four sulfonate groups, offering superior water solubility compared to trisodium analogs (e.g., ), but may exhibit lower adsorption efficiency on certain substrates due to excessive charge repulsion .
Backbone Complexity : The presence of hydrazinyl linkages in the target compound distinguishes it from triazine-containing analogs (e.g., ), which exhibit higher resistance to photodegradation but require more complex synthesis .
Substituent Effects: Amino (-NH₂) groups in the target compound enhance its reactivity with cellulose, whereas chloro/fluoro substituents in analogs (e.g., ) improve wash-fastness and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
